molecular formula C11H15NO2S B13205206 Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate

Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate

Cat. No.: B13205206
M. Wt: 225.31 g/mol
InChI Key: CVCJPEADUWVRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate (CAS 2092786-90-6) is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This molecule features a fused tetrahydropyridine ring system annulated with a thiophene ring, making it a valuable building block in medicinal chemistry and pharmaceutical research. Compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold have been identified as a novel class of orthosteric antagonists of the A1 adenosine receptor (A1AR) . Early research into this scaffold also explored its potential as an allosteric modulator for the A1AR, highlighting its significance in central nervous system drug discovery . Furthermore, structurally related thieno[2,3-d]pyrimidinediones have demonstrated potent antibacterial activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) , suggesting the broader therapeutic potential of this chemical class. The synthesis of such thienopyridine derivatives often employs the reliable Gewald reaction, which involves the condensation of a cyclic ketone with an activated nitrile in the presence of sulfur . This compound is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

methyl 7-ethyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-3-11(10(13)14-2)9-8(4-6-12-11)5-7-15-9/h5,7,12H,3-4,6H2,1-2H3

InChI Key

CVCJPEADUWVRDN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(CCN1)C=CS2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate typically involves the construction of the thieno[2,3-c]pyridine core followed by esterification. One common approach is to start with a suitable pyridine derivative and introduce the thieno moiety through cyclization reactions. The esterification step can be achieved using reagents like methanol and acid catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the kinase’s active site .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Thieno[2,3-c]pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Reference
Target Compound C₁₁H₁₅NO₂S 225.30 7-Ethyl, methyl ester N/A N/A
Methyl 7-methyl analog () C₁₀H₁₃NO₂S 211.28 7-Methyl, methyl ester N/A
5-[(Dimethylamino)methyl] derivative C₁₀H₁₅N₃OS 225.31 Dimethylamino-methyl 31

Table 2: Comparison with Pyrazolo[4,3-c]pyridine Derivatives

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups Reference
Ethyl 5-(4-nitrobenzyl) derivative (6h) C₂₂H₁₈N₄O₅ 227–229 93 Nitrobenzyl, ester
Ethyl 5-adamantyl derivative (6j) C₂₆H₂₉N₃O₃ 295–296 39 Adamantyl, ester

Research Implications

  • Drug Design : The ethyl group in the target compound may optimize lipophilicity for membrane permeability, while pyrazolo-pyridines () demonstrate how electron-withdrawing groups (e.g., nitro) enhance thermal stability.
  • Synthetic Optimization: Lower yields for bulky substituents () highlight the need for tailored catalysts or conditions in thieno-pyridine synthesis.

Biological Activity

Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate (CAS No. 2092786-90-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and specific case studies demonstrating its efficacy against various diseases.

  • Molecular Formula : C₁₁H₁₅N₁O₂S
  • Molecular Weight : 225.31 g/mol
  • Density : Not specified
  • Boiling Point : Not specified

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the thieno[2,3-c]pyridine core followed by carboxylation and methylation reactions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically:

  • Inhibition of Cancer Cell Growth : Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine derivatives have shown promising activity against several cancer cell lines. For instance:
    • IC₅₀ Values : Compounds related to this structure exhibited IC₅₀ values ranging from 25 nM to 440 nM against various cancer types including colon adenocarcinoma and cervical cancer cells (HeLa) .
    • Mechanism of Action : These compounds primarily exert their effects by inhibiting tubulin polymerization at the colchicine binding site, which is crucial for cancer cell proliferation .

Selectivity for Cancer Cells

Studies indicate a selective cytotoxicity towards cancer cells with minimal effects on normal human cells. For example:

  • In vitro tests demonstrated that certain derivatives did not significantly affect the viability of human peripheral blood mononuclear cells (PBMC) up to concentrations of 20 µM, suggesting a favorable therapeutic window .

Study 1: Antiproliferative Activity Against Cancer Cell Lines

A comprehensive study evaluated the antiproliferative effects of various derivatives based on the thieno[2,3-c]pyridine scaffold:

  • Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (cervical carcinoma).
  • Results : The most potent derivative showed IC₅₀ values of 1.1 µM against HeLa cells and 2.3 µM against CEM cells .

Study 2: Structure-Activity Relationship (SAR)

Research has focused on the structural modifications influencing biological activity:

  • Key Findings : The presence of specific substituents at the 6-position was critical for enhancing antiproliferative activity. For instance, compounds with N-methoxy or ethoxycarbonyl groups exhibited significantly improved potency compared to their unsubstituted counterparts .

Summary Table of Biological Activity

CompoundTarget Cell LineIC₅₀ Value (µM)Mechanism
Derivative AHeLa1.1Tubulin inhibition
Derivative BCEM2.3Tubulin inhibition
Derivative CL12102.8Tubulin inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.